Benzodepa - 1980-45-6

Benzodepa

Catalog Number: EVT-261980
CAS Number: 1980-45-6
Molecular Formula: C12H16N3O3P
Molecular Weight: 281.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benzodepa is a member of benzenes.
Benzodepa is an aziridine alkylating agent that cross-links with DNA, causing inhibition of DNA synthesis. (NCI)
Source and Classification

Benzodepa is synthesized from various precursors in the benzodiazepine family. It falls under the category of synthetic organic compounds with a well-defined chemical structure that allows for diverse pharmacological activities. As a member of the benzodiazepine class, it shares common features such as a benzene ring fused to a diazepine ring.

Synthesis Analysis

The synthesis of benzodepa typically involves several key steps that can vary based on the desired derivatives. One common method involves cyclizing substituted hydroxychalcones with o-phenylenediamine in the presence of triethylamine. This reaction is generally conducted under controlled conditions to optimize yield and purity.

General Synthesis Procedure

  1. Preparation of Hydroxychalcones: Various substituted aldehydes are reacted with 2-hydroxyacetophenone in cold ethanol with sodium hydroxide as a catalyst.
  2. Cyclization: The resulting hydroxychalcones are then cyclized with o-phenylenediamine in the presence of triethylamine.
  3. Purification: The product is purified through recrystallization techniques to achieve high purity and yield .

Technical Parameters

  • Reaction Conditions: The reactions are typically performed at room temperature or slightly elevated temperatures, monitored by thin-layer chromatography (TLC).
  • Yields: Yields for these reactions can vary but often exceed 70% under optimized conditions .
Molecular Structure Analysis

Benzodepa features a complex molecular structure typical of benzodiazepines, characterized by two nitrogen atoms located at specific positions within the diazepine ring. The structural formula can be represented as follows:

C15H12ClN3O\text{C}_{15}\text{H}_{12}\text{Cl}\text{N}_{3}\text{O}

This structure includes:

  • A benzene ring fused to a diazepine ring.
  • Substituents at various positions that influence its pharmacological properties.

Data and Analyses

  • Melting Point: The melting points of synthesized derivatives often range from 110 °C to 175 °C, indicating their crystalline nature.
  • Spectroscopic Data: Proton nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm structural integrity and purity .
Chemical Reactions Analysis

Benzodepa undergoes various chemical reactions typical of benzodiazepines, including:

  1. N-Methylation: This reaction enhances its pharmacological activity and alters its pharmacokinetic properties.
  2. Acylation Reactions: These can modify the compound's solubility and bioavailability.

Relevant Technical Details

  • Reagents Used: Common reagents include methyl iodide for N-methylation and acyl chlorides for acylation.
  • Conditions: Reactions are often conducted in organic solvents under inert atmospheres to prevent unwanted side reactions .
Mechanism of Action

Benzodepa acts primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system in the central nervous system. It enhances GABAergic transmission by binding to specific sites on the GABA receptor complex.

Mechanistic Details

  • GABA Receptor Modulation: By increasing the frequency of chloride channel opening in response to GABA, benzodepa leads to increased inhibitory neurotransmission.
  • Pharmacodynamics: This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Relevant Data

Studies have shown that modifications at certain positions on the benzodiazepine scaffold can significantly alter binding affinity and efficacy at GABA receptors .

Physical and Chemical Properties Analysis

Benzodepa exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pKa Values: These values can influence its ionization state at physiological pH, impacting absorption and distribution.
Applications

Benzodepa has several important applications in both clinical and research settings:

  1. Pharmaceutical Uses: Primarily used as an anxiolytic and sedative agent.
  2. Research Applications: Studied for its potential neuroprotective effects and as a model compound for developing new anxiolytics with fewer side effects.

Scientific Applications

Research continues into optimizing its synthesis for better yields and exploring novel derivatives that may offer enhanced therapeutic effects or reduced side effects compared to traditional benzodiazepines .

Historical Evolution of Benzodiazepine-Based Therapeutic Agents

Discovery and Early Development of Benzodiazepine Pharmacophores

The serendipitous discovery of the first benzodiazepine, chlordiazepoxide (Librium), by Leo Sternbach at Hoffmann-La Roche in 1955 marked a watershed moment in neuropsychopharmacology [1] [2] [4]. Unlike earlier sedatives (e.g., barbiturates), benzodiazepines enhanced gamma-aminobutyric acid (GABA) neurotransmission via allosteric modulation of GABAA receptors, yielding anxiolytic, anticonvulsant, and muscle-relaxant properties with a wider therapeutic index [1] [10]. This pharmacophore—characterized by a fused benzene ring and diazepine ring—enabled rapid molecular optimization. Diazepam (Valium), synthesized in 1959, emerged as a superior candidate due to enhanced potency and pharmacokinetic stability, becoming the best-selling pharmaceutical globally by the 1970s [2] [4].

Concurrently, Benzodepa (benzyl di(aziridin-1-yl)phosphorylcarbamate), an aziridine-containing cytostatic agent (CAS 1980-45-6), was developed independently as an alkylating antineoplastic compound. Its structure (C12H16N3O3P; MW 281.25) features a phosphorylcarbamate scaffold linked to reactive aziridine groups, enabling DNA cross-linking [9]. Unlike benzodiazepines, Benzodepa’s mechanism targeted cell proliferation rather than CNS modulation, reflecting divergent therapeutic objectives.

Table 1: Early Pharmacophores in Neuropsychiatric and Oncological Drug Development

CompoundYear IntroducedCore StructurePrimary Therapeutic TargetMolecular Weight
Chlordiazepoxide1960BenzodiazepineGABAA receptor299.8 g/mol
Diazepam1963BenzodiazepineGABAA receptor284.7 g/mol
BenzodepaInvestigational (1960s)Aziridine-phosphorylcarbamateDNA alkylation281.25 g/mol

Paradigm Shifts in Neuropsychiatric Drug Design (1950s–Present)

The 1950s–1970s witnessed the "Golden Age" of benzodiazepines, with global prescriptions peaking at over 2 billion annually by 1977 [4] [10]. Their dominance stemmed from perceived safety advantages over barbiturates, including reduced respiratory depression and lower overdose lethality [1] [2]. However, concerns about dependence and withdrawal emerged by the 1980s, prompting regulatory restrictions and a shift toward antidepressants like SSRIs for anxiety disorders—despite limited evidence of superior efficacy [10].

Benzodiazepine-related drugs (e.g., non-benzodiazepine GABA modulators such as zolpidem) subsequently emerged, targeting subtype-selective GABAA receptors to minimize side effects [7]. Meanwhile, Benzodepa remained confined to early-phase oncology research due to its broad cytotoxicity and insufficient therapeutic index, highlighting the challenges in translating alkylating agents to clinical use [9].

Modern neuropsychiatric drug development has pivoted toward:

  • Target-Specific Mechanisms: Companies like Janssen and INmune Bio now focus on neuroinflammation (e.g., P2X7 receptor antagonists, TNF inhibitors) for treatment-resistant depression [8].
  • Phenotypic Screening: Firms like NeuroNascent use neural progenitor cell assays to identify neurogenesis-promoting compounds (e.g., NNI-362), bypassing target-based limitations [8].
  • Re-Evaluation of Benzodiazepines: Recent critiques argue for their reinstatement as first-line anxiolytics, citing rapid efficacy and comparable tolerability to SSRIs [10].

Table 2: R&D Paradigm Shifts in CNS Drug Development

EraDominant Drug ClassInnovation DriverBenzodepa’s Status
1950s–1970sBenzodiazepinesSerendipity & GABA pharmacologyPreclinical cytostatic research
1980s–2000sSSRIs/SNRIsRegulatory pressure on benzodiazepinesLimited development
2010s–PresentNeuroinflammation/neurogenesis modulatorsTarget-specific/biomarker-driven R&DNo active development

Intellectual Property Landscapes and Patent Dynamics

Benzodiazepines generated extensive patent estates during 1960–1980, covering synthesis methods (e.g., Sternbach’s diazepam patents), formulations, and analogs [3] [5]. Post-expiry, generic competition intensified—47+ suppliers now produce diazepam generics [7]. Contemporary innovations focus on:

  • Novel Formulations: Valtoco® (diazepam nasal spray; US9763876B2) for acute seizure clusters uses vitamin E-enhanced absorption [3] [5].
  • Enantiomeric Purification: Patents like US8309723B2 cover S-zopiclone, an isolated enantiomer with improved efficacy [7].
  • Combination Therapies: Recent filings integrate benzodiazepines with digital therapeutics for dose-tracking [7].

Benzodepa never secured significant patent protection or commercial development, reflecting its narrow investigational scope. In contrast, benzodiazepine-related drugs (ATC Class N05CF) like zolpidem dominate a $2.2 billion market (2023), projected to reach $4.4 billion by 2034 via abuse-deterrent formulations and regional expansion [7].

Table 3: Key Patent Trends in Benzodiazepine-Related Therapeutics

Patent FocusExampleTechnologyMarket Impact
Delivery SystemsUS9763876B2 (diazepam spray)Nasal administration with tocopherol$350M sales for Valtoco® (2026 est.)
Enantiomeric OptimizationUS8309723B2 (eszopiclone)Tartaric acid resolution (99.5% purity)Extended exclusivity for Lunesta®
Abuse-Deterrent TechUS6514531B1 (zolpidem CR)Biphasic dissolution profilesReduced generic substitution

Properties

CAS Number

1980-45-6

Product Name

Benzodepa

IUPAC Name

benzyl N-[bis(aziridin-1-yl)phosphoryl]carbamate

Molecular Formula

C12H16N3O3P

Molecular Weight

281.25 g/mol

InChI

InChI=1S/C12H16N3O3P/c16-12(18-10-11-4-2-1-3-5-11)13-19(17,14-6-7-14)15-8-9-15/h1-5H,6-10H2,(H,13,16,17)

InChI Key

VFIUCBTYGKMLCM-UHFFFAOYSA-N

SMILES

C1CN1P(=O)(NC(=O)OCC2=CC=CC=C2)N3CC3

Solubility

Soluble in DMSO

Synonyms

(bis(1-aziridinyl)phosphinyl)carbamic acid phenylmethyl ester
benzodepa

Canonical SMILES

C1CN1P(=O)(NC(=O)OCC2=CC=CC=C2)N3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.